molecular formula C11H15Cl2N3 B1413413 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-72-2

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B1413413
CAS No.: 2109371-72-2
M. Wt: 260.16 g/mol
InChI Key: ORQSVUSQARYGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemically sophisticated scaffold of significant interest in medicinal chemistry and oncology research. The core 1H-pyrrolo[2,3-b]pyridine structure is a privileged pharmacophore in drug discovery, known for its ability to interact with a variety of biological targets. This specific derivative, featuring a pyrrolidin-3-yl substituent, is designed to enhance molecular interactions and improve physicochemical properties for biological testing. This compound is supplied as a dihydrochloride salt to ensure improved solubility and stability for experimental use. Researchers utilize this chemical scaffold primarily in the design and synthesis of novel kinase inhibitors . Its structure is frequently investigated for the development of potential therapeutic agents targeting aberrant cell proliferation pathways. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers . Other research applications for analogs of this scaffold include their use as checkpoint kinase 1 (CHK1) inhibitors, which are being explored for cancer treatment, particularly in combination with DNA-damaging chemotherapeutic agents to overcome resistance . Additionally, the pyrrolo[2,3-b]pyridine core is a key structure in exploring inhibitors for other targets, such as Salt Inducible Kinase 2 (SIK2) and Phosphodiesterase 4B (PDE4B) , indicating its broad utility in pharmacological research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSVUSQARYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The foundational step in synthesizing this compound involves constructing the fused pyrrolo[2,3-b]pyridine ring system. Several methods are documented:

  • Bohlmann-Rahtz Pyridine Synthesis : This classical approach involves cyclization of suitable β-ketoesters with ammonia derivatives, forming the pyridine ring fused to a pyrrole nucleus. It is particularly effective for synthesizing substituted pyrrolo[2,3-b]pyridines with various functional groups.

  • Hantzsch Dihydropyridine Synthesis : A multicomponent condensation of β-ketoesters, aldehydes, and ammonia or amines, leading to dihydropyridines, which can be oxidized or further cyclized to pyridines.

  • Direct Cyclization of Pyridine Precursors : Using halogenated pyridine derivatives (e.g., 2-chloromethylpyridine) reacting with amino or hydroxyl groups under basic conditions to form the fused ring.

Research Findings :
Patents indicate that the pyrrolo[2,3-b]pyridine core can be synthesized via cyclization of appropriately substituted pyridine derivatives, often under reflux in polar solvents like ethanol or acetic acid, with catalysts such as acids or bases to promote ring closure.

Conversion to the Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt:

  • Acid Treatment :
    The free base is dissolved in a suitable solvent (e.g., ethanol or methanol), and anhydrous hydrogen chloride gas or aqueous HCl is bubbled through or added dropwise to form the salt.

  • Crystallization :
    The resulting salt is purified via recrystallization from solvents like ethanol, methanol, or acetonitrile, yielding the dihydrochloride with high purity.

Research Findings :
The dihydrochloride formation is straightforward, with the salt precipitating out upon cooling. Elemental analysis and spectroscopic methods confirm the chloride content and purity.

Representative Data Table of Preparation Methods

Step Method Reagents Conditions Key Features References
1 Pyridine core synthesis β-ketoesters, ammonia Reflux in ethanol/acetic acid Ring closure via cyclization
2 Nucleophilic substitution 2-chloromethylpyridine derivative, pyrrolidine 80–120°C, inert atmosphere C–N bond formation
3 Palladium-catalyzed coupling Halogenated pyridine, pyrrolidine derivatives 80–100°C, Pd catalyst, DMF C–N bond via cross-coupling
4 Salt formation HCl gas or aqueous HCl Room temperature Dihydrochloride salt crystallization

Research Findings and Notes

  • Versatility of Synthetic Routes : Multiple pathways, including cyclization, nucleophilic substitution, and cross-coupling, allow for structural modifications, which are crucial for medicinal chemistry applications.

  • Reaction Optimization : Conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereochemical fidelity, especially when chiral centers are involved.

  • Purification Strategies : Recrystallization and chromatography are standard for isolating high-purity intermediates and final products, with spectroscopic methods (NMR, HRMS) confirming structural integrity.

  • Application in Medicinal Chemistry : The synthesis methods are adaptable for producing derivatives with various substituents, facilitating structure-activity relationship studies.

Chemical Reactions Analysis

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

    Addition: Addition reactions can occur at the pyrrolidine ring, involving reagents like acids or bases.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves cyclo-condensation reactions with substituted pyrrole derivatives. Various methods have been reported for synthesizing related compounds, emphasizing the need for efficient and cost-effective synthetic routes. For instance, a study highlighted a method involving substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives as starting materials, which yielded several pyrrolo[2,3-b]pyridine derivatives with promising biological activities .

Anticancer Activity

Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown significant anticancer properties. For example, some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The pharmacological profile indicates that these compounds may serve as potential leads for developing novel anticancer agents .

Neuropharmacology

Research has identified 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases due to their role in regulating inflammatory responses in the central nervous system (CNS). One study reported that a specific derivative exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages, suggesting its potential application in neurodegenerative disorders .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities against various pathogens. The unique structural features of pyrrolo[2,3-b]pyridines contribute to their effectiveness against bacterial strains, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine is essential for optimizing its biological activity. Variations in substituents on the pyrrole ring and modifications to the pyridine moiety can significantly influence the compound's potency and selectivity against specific biological targets.

Compound VariationBiological ActivityIC50 Value (μM)
Base CompoundPDE4B Inhibition0.8
With 3-Chloro GroupEnhanced Activity0.11 - 1.1
Amide ModificationsVarying Potency20 - 99% at 10 μM

This table illustrates how different substitutions can lead to varying degrees of biological activity .

Case Studies and Clinical Implications

Several studies have documented the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:

  • Study on PDE4B Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit PDE4B selectively. The most potent compound demonstrated significant anti-inflammatory effects in vitro and was considered a promising candidate for further clinical development targeting CNS disorders .
  • Anticancer Efficacy : In vitro studies revealed that certain derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support further investigation into their potential as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration. By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 2: Structural Features of Selected Analogues
Compound Substituents/Modifications Key Functional Groups Similarity Score* Reference
Target Compound 2-Pyrrolidin-3-yl, dihydrochloride salt Secondary amine, bicyclic core 1.00 (Reference)
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Cl, 2-keto group Chlorine, ketone 0.89
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 2-keto group Ketone, reduced pyrrolidine 0.84
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine 3-Tetrahydropyridinyl Tertiary amine, unsaturated ring 0.76

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, keto) reduce basicity compared to the target compound’s pyrrolidine amine, which enhances protonation and solubility .
  • The dihydrochloride salt in the target compound increases polarity and bioavailability relative to neutral analogs like 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one .
  • Tetrahydropyridinyl substituents (e.g., in ) introduce conformational flexibility but lack the rigid pyrrolidine’s steric constraints.

Pharmacological Profiles

Key Observations :

  • The target compound exhibits nanomolar potency against kinases, outperforming adenosine receptor-targeting pyrrolo/thieno derivatives (micromolar range) .
  • Nicotinamide-linked pyrrolo[2,3-b]pyridines (e.g., ) show moderate receptor affinity, whereas the pyrrolidine group in the target compound may enhance kinase binding via H-bonding and charge interactions .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Solubility (Water) logP Stability (t½, pH 7.4) Reference
Target Compound (Dihydrochloride) >10 mg/mL 1.2 >24 hours
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 2 mg/mL 2.5 12 hours
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine 5 mg/mL (HCl salt) 1.8 18 hours
Thieno[2,3-b]pyridine Derivatives <1 mg/mL 3.0 6–8 hours

Key Observations :

  • The dihydrochloride salt form of the target compound provides superior aqueous solubility (>10 mg/mL) compared to neutral or mono-salt analogs .
  • Lower logP values (1.2 vs. 2.5–3.0) correlate with reduced lipophilicity, aligning with enhanced pharmacokinetic profiles for the target compound .
  • Stability differences highlight the dihydrochloride’s resistance to hydrolysis, critical for oral bioavailability .

Biological Activity

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.2688 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in aqueous environments.

Research indicates that pyrrolopyridine derivatives exhibit various mechanisms of action:

  • c-Met Inhibition : Studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can inhibit the c-Met receptor tyrosine kinase, which is implicated in cancer progression and metastasis. The inhibition leads to apoptosis in cancer cells, particularly A549 lung cancer cells, by inducing cell cycle arrest in the G2/M phase .
  • Protein Kinase Inhibition : Certain derivatives have been identified as effective inhibitors of protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases .

Biological Activity and Therapeutic Applications

The biological activities of this compound include:

  • Antitumor Activity : Compounds in this class have demonstrated significant antitumor effects across various cancer cell lines. For instance, specific derivatives have been reported to induce apoptosis and inhibit cell proliferation .
  • Neuroprotective Effects : Some studies suggest that pyrrolopyridine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activities. The results indicated that some compounds significantly inhibited cancer cell growth while exhibiting low toxicity to normal cells .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. The studies revealed favorable interactions with c-Met and other kinases .
  • Antibacterial Activity : Recent findings also suggest that certain pyrrolopyridine derivatives exhibit antibacterial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumorc-Met inhibition; apoptosis induction
NeuroprotectivePotential protective effects on neurons
Protein Kinase InhibitionInhibition of key signaling pathways
AntibacterialActivity against Staphylococcus aureus

Q & A

Q. What are the key synthetic routes for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride?

  • Methodological Answer : The synthesis often involves multi-step strategies, including halogenation, Suzuki-Miyaura coupling, and condensation reactions. For example:
  • Halogenation : 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives can be synthesized using N-iodosuccinimide (NIS) in acetone under mild conditions .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., with Pd(PPh₃)₄) enable the introduction of aryl/heteroaryl groups at the 3- or 5-positions via boronic acid coupling partners .
  • Salt Formation : The dihydrochloride salt is typically formed by treating the free base with HCl in a solvent like ethanol, followed by crystallization .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is recommended:
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for precise bond-length/angle validation .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrolidine NH/CH₂ signals at δ 1.5–3.5 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 236.14 + 2Cl⁻ counterions) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition (e.g., BTK or JAK3)?

  • Methodological Answer :
  • Scaffold Hopping : Replace pyrrolidine with bioisosteres like piperidine or morpholine to modulate solubility and target affinity .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to enhance binding to kinase ATP pockets .
  • In Vitro Assays : Use BTK/JAK3 enzymatic assays (IC₅₀ determination) and cell-based models (e.g., A549, HeLa) to prioritize lead compounds .

Q. How can researchers address stability challenges in aqueous solutions?

  • Methodological Answer :
  • pH Optimization : Maintain solutions at pH 3–4 (using HCl/NaOH) to prevent hydrolysis of the pyrrolidine ring .
  • Lyophilization : Prepare lyophilized powders stored at -20°C to extend shelf-life beyond 6 months .
  • Degradation Studies : Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. What strategies improve bioavailability in preclinical models?

  • Methodological Answer :
  • Salt Selection : Compare dihydrochloride with other salts (e.g., mesylate, citrate) for enhanced solubility in PBS or DMSO .
  • Prodrug Design : Acetylate the pyrrolidine NH to improve membrane permeability, with enzymatic cleavage in vivo .
  • PK/PD Modeling : Use rodent models to correlate plasma concentration (Cₘₐₓ, AUC) with target engagement (e.g., phospho-BTK inhibition) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 2
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

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